3-Genistein-8-C-glucoside
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Overview
Description
3-Genistein-8-C-glucoside: is a naturally occurring isoflavone glycoside found in various plants, particularly in legumes such as soybeans. It is a derivative of genistein, an isoflavone known for its significant biological activities. The compound is characterized by the attachment of a glucose molecule to the genistein structure via a C-glycosidic bond at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Genistein-8-C-glucoside can be achieved through enzymatic glycosylation. This involves the use of glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to genistein. For instance, the glycosyltransferase from Bacillus licheniformis has been used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound can be carried out using engineered microbial systems. Saccharomyces cerevisiae, a type of yeast, has been genetically modified to produce genistein and its glycosides, including this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Genistein-8-C-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced into the genistein structure through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted genistein derivatives
Scientific Research Applications
3-Genistein-8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of ovarian cancer. .
Mechanism of Action
The mechanism of action of 3-Genistein-8-C-glucoside involves several molecular targets and pathways:
Protein-Tyrosine Kinase Inhibition: The compound inhibits protein-tyrosine kinase, which plays a crucial role in cell signaling and cancer progression.
Topoisomerase-II Inhibition: It also inhibits topoisomerase-II, an enzyme involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis.
Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Genistein: The parent compound, known for its anticancer and antioxidant properties.
Daidzein: Another isoflavone with similar biological activities.
Genistin: The 7-O-glucoside of genistein, also found in soybeans
Uniqueness: 3-Genistein-8-C-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The C-glycosidic bond at the 8th position provides distinct pharmacokinetic properties compared to other glycosides like genistin .
Biological Activity
3-Genistein-8-C-glucoside (G8CG) is a naturally occurring flavonoid derived from the isoflavone genistein, predominantly found in various plant species, including Lupinus luteus (yellow lupin). This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other health benefits. This article provides a comprehensive overview of the biological activity of G8CG, emphasizing its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
G8CG is a C-glycosylated derivative of genistein, characterized by its glucoside moiety attached to the 8-position of the isoflavone backbone. Its chemical formula is C21H20O10 . The structural modification enhances its solubility and bioavailability compared to genistein, which is crucial for its therapeutic efficacy.
Anticancer Properties
Recent studies have demonstrated that G8CG exhibits significant cytotoxic effects against various cancer cell lines, particularly ovarian carcinoma cells (SK-OV-3). The cytotoxic activity was evaluated using several assays, including the MTT assay and acridine orange/ethidium bromide staining techniques. The results indicated that G8CG effectively inhibited cell proliferation in a dose-dependent manner:
Concentration (µM) | Cell Viability (%) | Time (h) |
---|---|---|
1 | 95 | 24 |
20 | 85 | 24 |
50 | 70 | 24 |
90 | 39 | 24 |
90 | 38 | 48 |
G8CG treatment resulted in a reduction of cell viability by up to 61.1% at 90 µM after 48 hours . Furthermore, when combined with genistein, the cytotoxic effects were significantly enhanced, with a 66.3% reduction in cell viability observed .
The mechanisms underlying the anticancer effects of G8CG involve several pathways:
- Induction of Apoptosis : G8CG has been shown to increase apoptotic cell death in SK-OV-3 cells. Approximately 49% of cells treated with 90 µM G8CG underwent apoptosis after 48 hours .
- Reactive Oxygen Species (ROS) Generation : Treatment with G8CG led to increased levels of ROS, which are known to induce oxidative stress and contribute to apoptosis .
- Mitochondrial Dysfunction : G8CG treatment resulted in a loss of mitochondrial membrane potential, further promoting apoptotic pathways .
Case Studies
A notable study investigated the effects of G8CG on human ovarian carcinoma cells. The research highlighted that both G8CG and genistein exerted significant antiproliferative effects when administered alone or in combination. The study's findings support the hypothesis that glycosylation enhances the anticancer properties of genistein derivatives:
- Study Design : SK-OV-3 cells were treated with varying concentrations of G8CG and genistein for up to 48 hours .
- Results Summary :
- Both compounds inhibited cell proliferation.
- The combination therapy showed synergistic effects, enhancing apoptosis rates compared to individual treatments.
Potential Therapeutic Applications
Given its promising biological activities, G8CG may serve as a potential candidate for chemotherapeutic applications, particularly in treating estrogen-dependent cancers such as ovarian cancer. However, further research is warranted to explore its efficacy in clinical settings and understand its pharmacokinetics better.
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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